2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(2-METHOXYETHYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a benzofuran and benzothiophene core. . The compound’s unique structure suggests it may have significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(2-METHOXYETHYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves several key steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate acylating agent.
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized via a cyclization reaction involving a thiol derivative and an appropriate acylating agent.
Coupling of the Benzofuran and Benzothiophene Cores: The two cores are coupled through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization steps and high-throughput screening for the coupling reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and aryl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets in cells. The benzofuran and benzothiophene cores are known to interact with various enzymes and receptors, potentially modulating their activity . This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as 4,6-dimethylbenzofuran and 2-methylbenzofuran.
Benzothiophene Derivatives: Compounds such as 2-methylbenzothiophene and 3-methylbenzothiophene.
Uniqueness
The unique combination of benzofuran and benzothiophene cores in 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(2-METHOXYETHYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE provides it with a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C24H28N2O4S |
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Molecular Weight |
440.6 g/mol |
IUPAC Name |
2-[[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C24H28N2O4S/c1-14-10-15(2)21-16(13-30-18(21)11-14)12-20(27)26-24-22(23(28)25-8-9-29-3)17-6-4-5-7-19(17)31-24/h10-11,13H,4-9,12H2,1-3H3,(H,25,28)(H,26,27) |
InChI Key |
GHIUFGKSYUEOPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCCOC)C |
Origin of Product |
United States |
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